molecular formula C4H10Cl2N2O B14037393 4-Aminopyrrolidin-2-one;dihydrochloride

4-Aminopyrrolidin-2-one;dihydrochloride

Cat. No.: B14037393
M. Wt: 173.04 g/mol
InChI Key: NOSSWWLXGQOIKR-UHFFFAOYSA-N
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Description

(4R)-4-Aminopyrrolidin-2-one dihydrochloride is a chemical compound that belongs to the class of pyrrolidinones. It is characterized by the presence of an amino group at the fourth position and a lactam ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-aminopyrrolidin-2-one dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as a reagent . The reaction conditions include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of (4R)-4-aminopyrrolidin-2-one dihydrochloride may involve large-scale synthesis using similar cyclization methods. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Aminopyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinones, amine derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4R)-4-Aminopyrrolidin-2-one dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4R)-4-aminopyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The pathways involved often include inhibition of protein synthesis or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-4-Aminopyrrolidin-2-one dihydrochloride is unique due to its specific stereochemistry and the presence of the amino group at the fourth position. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-aminopyrrolidin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.2ClH/c5-3-1-4(7)6-2-3;;/h3H,1-2,5H2,(H,6,7);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSSWWLXGQOIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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